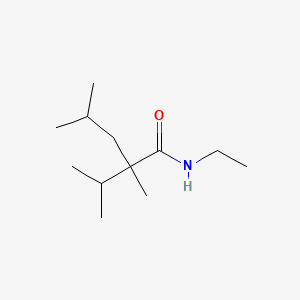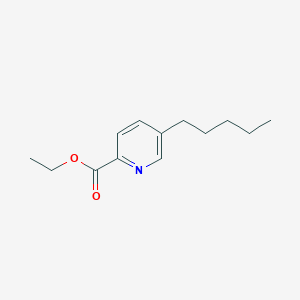
5-Pentyl-pyridine-2-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pentyl-pyridine-2-carboxylic acid ethyl ester is an organic compound with the molecular formula C13H19NO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a pentyl group attached to the pyridine ring and an ethyl ester functional group at the 2-position of the carboxylic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentyl-pyridine-2-carboxylic acid ethyl ester typically involves the esterification of 5-pentyl-pyridine-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
5-Pentyl-pyridine-2-carboxylic acid+EthanolAcid Catalyst5-Pentyl-pyridine-2-carboxylic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 5-Pentyl-pyridine-2-carboxylic acid ethyl ester can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols
Major Products Formed
Oxidation: Carboxylic acids, Aldehydes
Reduction: Alcohols
Substitution: Amino derivatives, Thiol derivatives
Wissenschaftliche Forschungsanwendungen
5-Pentyl-pyridine-2-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways involving pyridine derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 5-Pentyl-pyridine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological molecules. The pentyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Butyl-pyridine-2-carboxylic acid ethyl ester
- 5-Hexyl-pyridine-2-carboxylic acid ethyl ester
- 5-Methyl-pyridine-2-carboxylic acid ethyl ester
Uniqueness
5-Pentyl-pyridine-2-carboxylic acid ethyl ester is unique due to its specific pentyl group, which provides distinct hydrophobic properties compared to its analogs with shorter or longer alkyl chains. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
108734-05-0 |
|---|---|
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
ethyl 5-pentylpyridine-2-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-3-5-6-7-11-8-9-12(14-10-11)13(15)16-4-2/h8-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
JBIAPGHGDHCEQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CN=C(C=C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


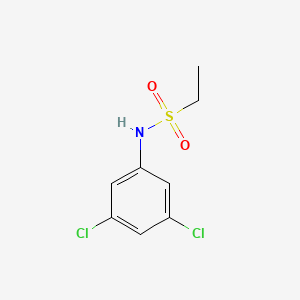
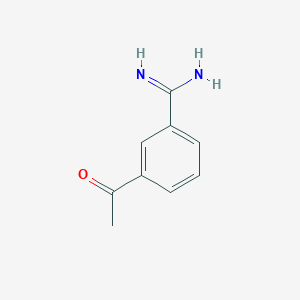
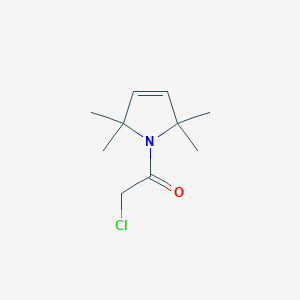
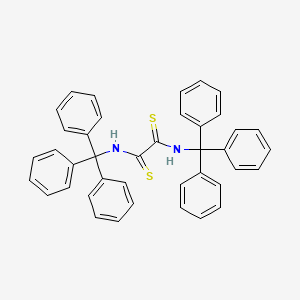

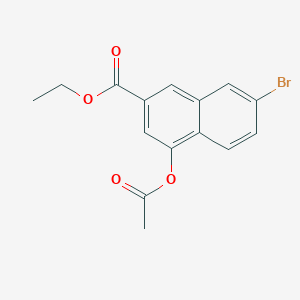

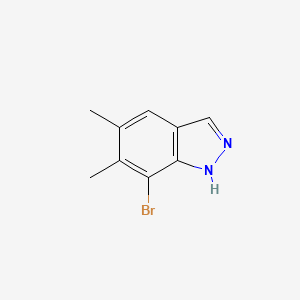
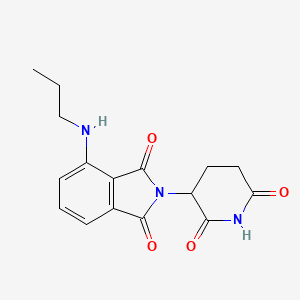
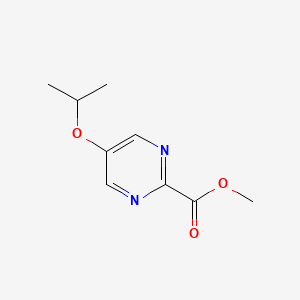
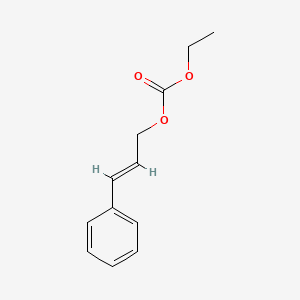
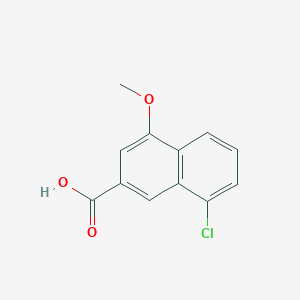
![[2-(4-Methyl-imidazol-1-yl)-ethyl]-carbamic acid benzyl ester](/img/structure/B13937406.png)
